1-Hydroxy-1-butanesulfonic acid

Description

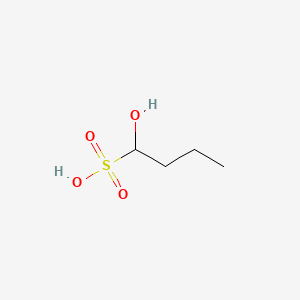

Structure

2D Structure

3D Structure

Properties

CAS No. |

4435-33-0 |

|---|---|

Molecular Formula |

C4H10O4S |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

1-hydroxybutane-1-sulfonic acid |

InChI |

InChI=1S/C4H10O4S/c1-2-3-4(5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |

InChI Key |

KMBRJVMBQNMRDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(O)S(=O)(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Hydroxy 1 Butanesulfonic Acid and Its Congeners

Direct Synthetic Approaches to 1-Hydroxy-1-butanesulfonic Acid

Direct methods for the synthesis of this compound primarily involve the introduction of a sulfonic acid group onto a four-carbon chain already possessing a hydroxyl group, or the manipulation of functional groups on a pre-existing butanesulfonic acid framework.

Sulfonation Reactions Utilizing Butanol Derivatives

The direct sulfonation of butanol and its derivatives stands as a primary route for the formation of this compound. caltech.edu This approach involves the reaction of butanol with a suitable sulfonating agent. Common sulfonating agents include sulfuric acid and sulfur trioxide. The reaction conditions, such as temperature and the choice of solvent, are critical in directing the reaction towards the desired product and minimizing the formation of byproducts.

A specific example, though for a related compound, is the synthesis of 4-chloro-1-hydroxy-1-butanesulfonic acid, which utilizes methanesulfonyl chloride as the sulfonating agent in a reaction with butanol. This reaction proceeds via the transfer of the sulfonyl group to the hydroxyl moiety of the butanol.

Functional Group Transformations on Related Butanesulfonic Acid Scaffolds

An alternative strategy involves the chemical modification of a butanesulfonic acid that already possesses the core carbon-sulfur bond. A notable example is the conversion of 4-chlorobutanesulfonic acid to 4-hydroxy-1-butanesulfonic acid sultone, the cyclic ester of 4-hydroxy-1-butanesulfonic acid. This transformation can be achieved by heating the chloro-substituted acid with copper oxide and steam. orgsyn.org The sultone can then be hydrolyzed to yield the target linear hydroxy acid. This method highlights the potential for nucleophilic substitution reactions on halogenated butanesulfonic acids to introduce the desired hydroxyl functionality.

Synthesis via Bisulfite Addition Reactions with Carbonyl Compounds

The reaction of aldehydes and ketones with bisulfite salts to form α-hydroxyalkanesulfonates is a well-established and reversible reaction. This method is directly applicable to the synthesis of this compound from butanal.

Mechanistic Pathways of Adduct Formation with Butanal and Aldehyde Analogs

The formation of this compound from butanal and bisulfite proceeds through the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of butanal. The reaction is initiated by the attack of the sulfur atom of the bisulfite ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer results in the final α-hydroxyalkanesulfonate product. researchgate.netwikipedia.org

CH3CH2CH2CHO + HSO3- ⇌ CH3CH2CH2CH(OH)SO3-

Studies on various aldehydes have shown that the sulfite (B76179) ion (SO3^2-) is a much more potent nucleophile than the bisulfite ion (HSO3-), with rate constants for sulfite addition being several orders of magnitude higher. caltech.edu The reaction is generally reversible and the position of the equilibrium is dependent on the reaction conditions. wikipedia.org

Equilibrium and Kinetic Control in Bisulfite Adduct Synthesis

The synthesis of α-hydroxyalkanesulfonates via bisulfite addition is governed by both kinetic and thermodynamic factors. The equilibrium of the reaction is influenced by factors such as pH, temperature, and the structure of the aldehyde. For many aldehydes, the formation of the bisulfite adduct is favored at lower temperatures and is reversible upon heating or by the addition of acid or base. wikipedia.org

Kinetic studies on the addition of bisulfite to various aldehydes have revealed that the reaction rate is dependent on the pH of the solution, which dictates the relative concentrations of the more reactive sulfite and less reactive bisulfite ions. caltech.edu The rate of formation of the adduct is generally faster at higher pH values where the concentration of the sulfite ion is greater. The stability of the resulting α-hydroxyalkanesulfonate adduct is also a key factor, with adducts of less sterically hindered aldehydes generally being more stable.

| Aldehyde | Bisulfite Adduct | Key Factors Influencing Formation |

| Butanal | This compound | Reversible reaction, equilibrium dependent on pH and temperature. |

| Benzaldehyde | α-Hydroxybenzylsulfonic acid | Reaction kinetics and equilibrium have been studied in detail. osti.govacs.org |

| Glyoxal | Glyoxal bisulfite adducts | Forms both mono- and di-adducts. researchgate.net |

Preparation of Cyclic Derivatives: The Role of 1,4-Butane Sultone as a Precursor

1,4-Butane sultone, a cyclic ester of 4-hydroxybutanesulfonic acid, serves as a key intermediate in the synthesis of this compound and its derivatives. wikipedia.org

The synthesis of 1,4-butane sultone can be achieved from 4-hydroxybutanesulfonic acid through dehydration. google.com For instance, the sodium salt of 4-hydroxybutanesulfonic acid can be converted to the free acid using a strong acid like hydrochloric acid, which is then cyclized to 1,4-butane sultone upon heating, often under vacuum. wikipedia.orggoogle.com

The ring-opening of 1,4-butane sultone provides a versatile method for preparing a range of butanesulfonic acid derivatives. The reaction with a nucleophile, such as a hydroxide (B78521) ion, leads to the formation of the corresponding 4-substituted butanesulfonate. Specifically, the hydrolysis of 1,4-butane sultone in boiling water yields 4-hydroxybutanesulfonic acid. wikipedia.org This reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbon atom adjacent to the ester oxygen, leading to the cleavage of the C-O bond and the formation of the linear sulfonic acid.

The ring-opening can also be effected by other nucleophiles, such as amines, to produce aminosulfonic acids, demonstrating the utility of 1,4-butane sultone as a versatile precursor. rsc.org

| Precursor | Reagent/Condition | Product |

| 4-Hydroxybutanesulfonic acid | Heat/Vacuum | 1,4-Butane sultone google.com |

| 1,4-Butane sultone | Water (hydrolysis) | 4-Hydroxybutanesulfonic acid wikipedia.org |

| 1,4-Butane sultone | Amines | Aminosulfonic acids rsc.org |

Synthesis Routes from 4-Chlorobutanol and Related Halogenated Butanes

While direct synthesis of this compound from 4-chlorobutanol is not the primary route, the synthesis of its isomer, 4-hydroxy-1-butanesulfonic acid, from this precursor is well-documented and relevant to the broader class of hydroxybutanesulfonic acids. This isomer is a key intermediate in the production of 1,4-butane sultone.

A common method involves the reaction of 4-chlorobutanol with a sulfite salt, typically sodium sulfite, in an aqueous or alcoholic solvent. The reaction mixture is heated under reflux to facilitate the sulfonation reaction. Following the substitution of the chlorine atom with the sulfite group, the resulting sodium 4-hydroxybutanesulfonate is acidified with a strong acid, such as hydrochloric acid, to yield 4-hydroxybutanesulfonic acid. chembk.comgoogle.com

Other halogenated butanes, such as bis-4-chlorobutyl ether, can also serve as starting materials for the synthesis of 4-hydroxy-1-butanesulfonic acid sultone, the cyclic ester of 4-hydroxy-1-butanesulfonic acid. orgsyn.org In a typical procedure, bis-4-chlorobutyl ether is reacted with sodium sulfite in water. The resulting intermediate is then acidified to promote cyclization. orgsyn.org

The synthesis of this compound itself is more commonly achieved through the nucleophilic addition of a bisulfite salt to butyraldehyde (B50154). This reaction, a classic method for preparing α-hydroxysulfonic acids, involves treating butyraldehyde with an aqueous solution of sodium bisulfite. The bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming the sodium salt of this compound, also known as sodium butyraldehyde bisulfite. google.com

Table 1: Synthesis of Hydroxybutanesulfonic Acid Derivatives from Halogenated Precursors and Aldehydes

| Starting Material | Reagents | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobutanol | 1. Sodium sulfite, alcohol solvent 2. Hydrochloric acid | 4-Hydroxybutanesulfonic acid | 1. Reflux for 4-8 hours 2. Acidification and concentration | Not specified | chembk.comgoogle.com |

| Bis-4-chlorobutyl ether | 1. Sodium sulfite, water 2. Concentrated hydrochloric acid | 4-Hydroxy-1-butanesulfonic acid sultone | 1. Vigorous stirring and reflux 2. Acidification and boiling | 72-80% | orgsyn.org |

| n-Butyraldehyde | Sodium bisulfite, water | Sodium 1-hydroxy-1-butanesulfonate (Sodium butyraldehyde bisulfite) | Not specified in detail, typically aqueous reaction | Not specified | google.com |

Cyclization Reactions and Ring-Opening Pathways

Cyclization is a key transformation for 4-hydroxy-1-butanesulfonic acid, leading to the formation of 1,4-butane sultone, a stable, cyclic ester. This intramolecular dehydration is typically achieved by heating the 4-hydroxybutanesulfonic acid under reduced pressure. google.com The use of a cation-exchange resin can also facilitate the conversion of sodium 4-hydroxybutanesulfonate to the free acid, which then readily cyclizes upon concentration. orgsyn.org

The equilibrium between the linear 4-chloro-1-hydroxy-1-butanesulfonic acid and its cyclic sultone form is influenced by reaction conditions. The interconversion follows second-order kinetics under acidic conditions. nih.gov

Conversely, the ring-opening of sultones is a critical pathway for generating functionalized sulfonic acids. For instance, the reaction of 1,4-butane sultone with a nucleophile, such as an amine or hydroxide, breaks the ester bond and results in a substituted butanesulfonic acid. This strategy is widely used to introduce the sulfobutyl group into various molecules. The ring-opening of 1,4-butane sultone with sodium hydroxide in boiling water, followed by treatment with a cation-exchanger, yields 4-hydroxybutane-1-sulfonic acid with high purity. mdpi.com

Derivatization Strategies for Specific Analogues (e.g., 4-Chloro-1-hydroxy-1-butanesulfonic Acid)

The synthesis of specific analogues, such as 4-chloro-1-hydroxy-1-butanesulfonic acid, often involves multi-step procedures. One documented method for preparing a derivative of this compound starts with the reaction of 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine with sodium 4-chloro-1-hydroxybutane-1-sulfonate in water. This reaction yields the corresponding crystalline salt, 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine 4-chloro-1-hydroxybutane-1-sulfonate, in high purity. epo.org

Another approach to synthesizing 4-chloro-1-hydroxy-1-butanesulfonic acid involves the reaction of 1-chloro-4-hydroxy-butane sulfonic acid with an alkali, such as sodium hydroxide, followed by neutralization to form the monosodium salt. chembk.com This indicates that the chloro and hydroxy functionalities can be introduced through precursors that are then sulfonated or that a sulfonated backbone can be subsequently functionalized.

Table 2: Derivatization Reactions for Hydroxybutanesulfonic Acid Analogues

| Starting Material | Reagents | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine | Sodium 4-chloro-1-hydroxybutane-1-sulfonate, water | 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine 4-chloro-1-hydroxybutane-1-sulfonate | Stirring at room temperature, then cooling to 0 °C | 89% | epo.org |

| 1-Chloro-4-hydroxy-butane sulfonic acid | 1. Sodium hydroxide 2. Neutralization | 4-Chloro-1-hydroxy-1-butanesulfonic acid monosodium salt | Not specified in detail | Not specified | chembk.com |

Emerging Synthetic Catalysis for Hydroxybutanesulfonic Acids

While specific catalytic methods for the synthesis of this compound are not extensively reported, the broader field of catalysis offers potential avenues for improved and more efficient synthetic routes. The use of catalysts in the addition of bisulfite to olefins is known, with catalysts such as hypochlorous acid and its salts being employed. google.com

Sodium bisulfite itself can act as an inexpensive and efficient catalyst in various organic transformations, such as the synthesis of 2,4,5-triaryl-1H-imidazoles and benzothiazoles. researchgate.netrsc.org This suggests the potential for autocatalysis or the use of related sulfur-based catalysts in the synthesis of hydroxyalkanesulfonic acids.

Furthermore, the development of catalytic enantioselective methods for the synthesis of α-hydroxy acids and their derivatives is an active area of research. organic-chemistry.orgnih.gov These methods, often employing metal complexes or organocatalysts, could potentially be adapted for the asymmetric synthesis of chiral hydroxybutanesulfonic acids, which are of interest for pharmaceutical applications. The exploration of such catalytic systems could lead to more sustainable and atom-economical synthetic strategies for this class of compounds.

Reaction Mechanisms and Intramolecular/intermolecular Transformations

Acidity and Protonation Dynamics of the Sulfonic Acid Moiety

Sulfonic acids are characterized as strong acids, significantly more so than their carboxylic acid counterparts. For instance, p-Toluenesulfonic acid and methanesulfonic acid exhibit pKa values of -2.8 and -1.9, respectively, whereas benzoic acid and acetic acid have pKa values of 4.20 and 4.76, respectively. wikipedia.org The strong acidity of sulfonic acids, including 1-hydroxy-1-butanesulfonic acid, allows them to readily engage in protonation reactions. wikipedia.orgsmolecule.com This high acidity implies that they are stronger than hydrochloric acid, as evidenced by their ability to react with solid sodium chloride to produce sodium sulfonate and hydrogen chloride. wikipedia.org

The process of protonation and deprotonation dramatically influences a molecule's reactivity. masterorganicchemistry.com Deprotonation results in a conjugate base that is more electron-rich and thus more nucleophilic. masterorganicchemistry.com Conversely, protonation renders a molecule more electron-poor and electrophilic. masterorganicchemistry.com In the context of this compound, the sulfonic acid moiety's protonation state is dependent on the pH of the environment. mpg.de Understanding these dynamics is crucial as it dictates the molecule's behavior in various chemical reactions. The energy difference between the protonated and deprotonated states can be used to calculate properties like the pKa shift of an amino acid when it is transferred from water to a protein environment. mpg.de

The protonation state of titratable groups in molecules like this compound can be studied using molecular dynamics simulations, which can dynamically adjust to the environmentally favored protonation state. mpg.de This is particularly relevant for understanding its interactions in biological systems or as a catalyst. For example, 4-(Succinimido)-1-butane sulfonic acid, a related compound, acts as an efficient Brønsted acid catalyst in various organic syntheses. rhhz.net

Formation and Chemical Behavior of Sulfonate Esters and Amides

Sulfonic acids can be converted to sulfonate esters and sulfonamides, which are important functional groups in pharmaceuticals, agrochemicals, and as synthetic intermediates. wikipedia.orgeurjchem.com

Formation of Sulfonate Esters: Sulfonate esters are typically formed by the reaction of a sulfonic acid or its corresponding sulfonyl chloride with an alcohol. wikipedia.orgeurjchem.com For example, reacting a sulfonyl chloride with an alcohol in the presence of a base yields a sulfonate ester. wikipedia.org This process is known as sulfonylation. eurjchem.com The hydroxyl group of this compound can react with a suitable reagent to form a sulfonate ester.

Chemical Behavior of Sulfonate Esters: Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions due to the stability of the resulting sulfonate anion. eurjchem.com They are often used to activate alcohols for subsequent reactions. libretexts.org The sulfonate ester moiety can serve as an electrophilic partner in various synthetic transformations. eurjchem.com

Formation of Sulfonamides: Sulfonamides can be synthesized by reacting a sulfonyl chloride with an amine. eurjchem.com Alternatively, they can be formed from the cleavage of sulfonate esters. eurjchem.com

The table below summarizes some key reactions for the formation of sulfonate esters.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Sulfonyl Chloride | Alcohol | Sulfonate Ester | Sulfonylation wikipedia.org |

| Sulfonic Acid | Alcohol | Sulfonate Ester | Esterification wikipedia.org |

Comprehensive Analysis of Bisulfite Addition Reactions

The formation of this compound is a classic example of a bisulfite addition reaction, where a bisulfite ion adds to an aldehyde, in this case, butanal. wikipedia.org

The addition of sodium bisulfite to aldehydes and certain ketones to form α-hydroxysulfonic acids is a reversible reaction. wikipedia.orgdoubtnut.com The adducts are often crystalline solids and can be used for the purification and separation of carbonyl compounds. wikipedia.orglibretexts.org The reaction can be reversed by treatment with either a base or a strong acid, which regenerates the original carbonyl compound. wikipedia.orgdoubtnut.com

The equilibrium of the reaction is influenced by several factors. The stability of the adduct is a key determinant. Studies on various aldehyde-bisulfite adducts have shown that the stability constants are influenced by the electronic properties of the aldehyde. caltech.edu For instance, a linear free-energy relationship exists between the stability of the adducts and the Taft σ* parameter of the aldehyde substrates. caltech.edu The reaction is also sensitive to steric hindrance; aldehydes react more readily and form more stable adducts than ketones. doubtnut.com The rate of the reaction is dependent on the nucleophilicity of the sulfur(IV) species, with the sulfite (B76179) ion (SO₃²⁻) being a much more effective nucleophile than the bisulfite ion (HSO₃⁻). caltech.edu

The table below presents data on the kinetics of bisulfite addition to various aldehydes.

| Aldehyde | Rate Constant for HSO₃⁻ Addition (k₁) | Rate Constant for SO₃²⁻ Addition (k₂) |

| Benzaldehyde | Studied at pH 1-3 caltech.edu | Studied at pH 1-3 caltech.edu |

| Glyoxal | Studied at pH 1-3 caltech.edu | Studied at pH 1-3 caltech.edu |

| Glyoxylic Acid | Studied at pH 1-3 caltech.edu | Studied at pH 1-3 caltech.edu |

| Hydroxyacetaldehyde | Studied at pH 1-3 caltech.edu | Studied at pH 1-3 caltech.edu |

Rate constants are generally several orders of magnitude higher for sulfite addition compared to bisulfite addition. caltech.edu

When the aldehyde substrate is chiral or when a chiral center is formed during the addition reaction, stereochemical outcomes become important. The addition of bisulfite to an unsymmetrical aldehyde creates a new stereocenter at the carbonyl carbon. If the starting aldehyde is achiral, a racemic mixture of the two enantiomers of the α-hydroxysulfonic acid will be formed.

For substrates that already contain a chiral center, the addition of bisulfite can lead to the formation of diastereomers. The stereoselectivity of this addition can be influenced by the existing chiral center, potentially leading to a preferential formation of one diastereomer over the other. Asymmetric synthesis of β-hydroxy sulfonic acids has been achieved through methods like BINAP/Ru-catalyzed hydrogenation, highlighting the possibility of controlling the stereochemistry in the synthesis of hydroxy sulfonic acids. clockss.org Furthermore, the resolution of diastereomeric salts of α-hydroxysulfonic acid derivatives with a chiral amine is a known method for separating enantiomers. google.com

Elimination Reactions and Competing Pathways in Butanesulfonic Acid Systems

Elimination reactions are common for alkyl halides and sulfonate esters, particularly when treated with a strong base. libretexts.org For butanesulfonic acid systems, the hydroxyl group itself is a poor leaving group. libretexts.org Therefore, to induce an elimination reaction, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate (sulfonate esters). libretexts.org

Base-induced E2 elimination of sulfonate esters of alcohols is a useful method that avoids the use of strong acids, which can cause rearrangements. libretexts.org The Zaitsev rule generally predicts that the more substituted alkene will be the major product. libretexts.org However, steric hindrance can sometimes lead to the formation of the less substituted (Hofmann) product. libretexts.org

For primary alcohols, like those derived from this compound, SN2 substitution can be a competing reaction pathway with E2 elimination, especially with unhindered substrates. libretexts.org The choice of base and reaction conditions can influence the ratio of elimination to substitution products. For instance, bulky bases tend to favor elimination.

Another potential elimination pathway for this compound could involve the dehydration of the alcohol to form an alkene, followed by the elimination of the sulfonic acid group, although this would likely require harsh conditions.

Rearrangement Reactions and Isomerization Processes

The study of rearrangement and isomerization reactions involving butanesulfonic acid derivatives reveals important aspects of their chemical behavior, particularly concerning the stability of intermediates and the conditions influencing reaction pathways. While specific literature on the rearrangement of this compound is scarce, related compounds provide insight into potential transformations.

A key transformation observed is the interconversion between the linear and cyclic forms of hydroxy-butanesulfonic acid derivatives. For instance, 4-hydroxy-1-butanesulfonic acid can be dehydrated to form its cyclic ester, a δ-sultone (1,4-butanesultone). researchgate.netorgsyn.org This intramolecular esterification is a reversible process. Similarly, 4-chloro-1-hydroxy-1-butanesulfonic acid can undergo cyclization to its corresponding sultone form, an equilibrium that is influenced by factors such as solvent and pH. smolecule.com Kinetic analyses have shown that this interconversion can follow second-order kinetics under acidic conditions. smolecule.com

In the context of intermolecular reactions, Friedel-Crafts reactions involving 4-hydroxy-1-butanesulfonic acid sultone have been studied. When reacting with aromatic compounds like benzene, p-xylene, and p-dichlorobenzene in the presence of aluminum chloride, the sultone yields 4-aryl-1-alkanesulfonates. A significant finding from these studies is that the reaction proceeds without any rearrangement of the alkyl side chain. researchgate.netacs.org This indicates a high stability of the carbon skeleton under these specific reaction conditions, contrasting with other alkylation reactions where carbocation rearrangements are common. acs.org

General principles of carbocation chemistry suggest that rearrangements, such as hydride or alkyl shifts, occur to form a more stable carbocation intermediate. masterorganicchemistry.com However, the reactions of 4-hydroxy-1-butanesulfonic acid sultone appear to follow a mechanism that avoids the formation of a carbocation prone to such shifts. acs.org

Catalytic Mechanisms of this compound and its Derivatives in Organic Transformations

Derivatives of butanesulfonic acid have emerged as effective and environmentally benign catalysts in a variety of organic transformations, primarily functioning as Brønsted acids.

A prominent example is 4-(Succinimido)-1-butane sulfonic acid . This compound is recognized as an efficient, reusable solid acid catalyst. rhhz.netcjcatal.comtandfonline.com It is synthesized simply and more safely by reacting succinimide (B58015) with 1,4-butanesultone. rhhz.netcjcatal.com Its catalytic activity has been demonstrated in several multicomponent reactions, offering advantages like high yields, clean reaction profiles, simple methodology, and short reaction times, often under solvent-free conditions. rhhz.nettandfonline.com

Key applications of 4-(Succinimido)-1-butane sulfonic acid as a catalyst include:

Synthesis of pyrano[4,3-b]pyran derivatives: It effectively catalyzes the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methylpyran-2-one. rhhz.netcjcatal.com The catalyst is believed to activate the carbonyl group of the aldehyde, facilitating the initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. The catalyst can be recovered and reused multiple times without a significant drop in its activity. rhhz.net

Synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s: This derivative also catalyzes the condensation of aromatic aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under solvent-free conditions, leading to the formation of bis(pyrazol-5-ol) derivatives which have various biological activities. tandfonline.com

Another catalytic application involves supporting sulfonic acids on solid matrices. For example, butanesulfonic acid tethered onto amorphous silica (B1680970) has been used as a solid acid catalyst. unipr.it This heterogeneous catalyst demonstrates good activity in reactions such as the epoxidation of 1-methylcyclohexene, suggesting that the interaction between the supported sulfonic acid and hydrogen peroxide leads to an activation of the H2O2 molecule. unipr.it

The catalytic utility of these compounds stems from the strong proton-donating ability of the sulfonic acid group. By immobilizing this functional group on a solid support or incorporating it into a larger, recyclable molecule, these catalysts align with the principles of green chemistry by minimizing waste and improving reaction efficiency. rhhz.net

Table 1: Catalytic Applications of Butanesulfonic Acid Derivatives

| Catalyst | Reaction Type | Substrates | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| 4-(Succinimido)-1-butane sulfonic acid | Three-component reaction | Aromatic aldehydes, Malononitrile, 4-Hydroxy-6-methylpyran-2-one | Pyrano[4,3-b]pyran derivatives | High yield, Reusable catalyst, Solvent-free, Short reaction time | rhhz.netcjcatal.com |

| 4-(Succinimido)-1-butane sulfonic acid | Condensation | Aromatic aldehydes, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ol)s | High yield, Reusable catalyst, Solvent-free | tandfonline.com |

| Silica-supported Butanesulfonic acid | Epoxidation | 1-Methylcyclohexene, Hydrogen peroxide | 1-Methyl-1,2-cyclohexanediol | Heterogeneous catalyst, Good yield and selectivity | unipr.it |

Advanced Research Applications and Methodological Contributions

Role as a Chemical Intermediate in Complex Organic Synthesis

1-Hydroxy-1-butanesulfonic acid serves as a valuable intermediate and building block in the synthesis of diverse and complex molecular architectures. ontosight.ai Its bifunctional nature allows for a variety of chemical transformations, making it a versatile component in the synthetic chemist's toolbox.

The butanesulfonic acid framework is integral to the development of catalysts used in the synthesis of biologically active compounds. tandfonline.comresearchgate.net While this compound itself is a primary intermediate, various derivatives have been engineered to act as highly efficient catalysts for producing molecules of pharmaceutical interest. ontosight.ai These catalysts often combine the acidic nature of the sulfonic acid group with other functional moieties to facilitate complex, multi-component reactions. researchgate.net For example, specialized Brønsted acidic ionic liquids and solid-supported catalysts derived from butanesulfonic acid have been successfully employed to synthesize heterocyclic compounds like pyrazoles, pyrimidines, and amidoalkyl-naphthols, many of which are investigated for their potential bioactivity. tandfonline.comresearchgate.netresearchgate.net

Table 1: Examples of Bioactive Molecules Synthesized Using Butanesulfonic Acid-Derived Catalysts

| Catalyst Derivative | Bioactive Molecule Class | Application/Significance | Source(s) |

| 4-(Succinimido)-1-butane sulfonic acid | 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s | Pyrazole derivatives exhibit a broad range of biological activities. | tandfonline.com |

| β-Cyclodextrin-butane sulfonic acid | 1-Amidoalkyl-2-naphthols | One-pot synthesis of potentially bioactive amidoalkyl naphthols. | researchgate.net |

| 1,2-Dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate | Indeno fused pyrido[2,3-d]pyrimidines | Green, reusable catalyst for synthesizing complex heterocyclic structures. | researchgate.net |

| 1-Butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate | Oligomeric ricinoleic acid | Production of estolides from ricinoleic acid for use as bio-lubricants. | beilstein-journals.org |

The dual functionality of this compound makes it a candidate as a monomer for the creation of new polymers and macromolecular structures. The hydroxyl group can participate in polymerization reactions such as esterification or etherification, while the sulfonic acid group can be incorporated into the polymer backbone or as a pendant group. This imparts ion-exchange properties and hydrophilicity to the resulting material. The use of sulfonic acid-functionalized materials as solid-supported catalysts demonstrates the creation of macromolecular structures where the butanesulfonic acid moiety provides the active catalytic site. unipr.itd-nb.info

Catalytic Functions of this compound and Related α-Hydroxysulfonic Acids

α-Hydroxysulfonic acids (αHSAs), the class of compounds to which this compound belongs, are gaining significant attention for their catalytic prowess, particularly in the realm of green and sustainable chemistry. umaine.edu

One of the most promising applications of α-hydroxysulfonic acids is in the acid-catalyzed hydrolysis of biomass. acs.orgresearchgate.net Traditionally, strong mineral acids like sulfuric acid are used for this process, but their recovery and recycling are economically and environmentally challenging. umaine.edu α-Hydroxysulfonic acids present a novel solution, effectively hydrolyzing cellulose (B213188) and other polysaccharides into valuable platform chemicals such as levulinic acid and formic acid. umaine.eduacs.org These products can then be upgraded to biofuels and other renewable chemicals. umaine.edu Studies have shown that certain αHSAs exhibit higher catalytic activity for cellulose hydrolysis compared to sulfuric acid under similar conditions. acs.orgtaylorandfrancis.com

Table 2: Performance of an α-Hydroxysulfonic Acid in Cellulose Conversion

| Catalyst | Feedstock | Temperature | Time | Product Yield (Levulinic Acid) | Source(s) |

| Acetone-derived αHSA (1.875 M) | Cellulose (3%) | 150 °C | 24 h | 40% of theoretical maximum | acs.org |

The versatility of butanesulfonic acid derivatives allows them to be used in both homogeneous and heterogeneous catalysis. uclouvain.be

Homogeneous Catalysis : Ionic liquids incorporating a butanesulfonic acid moiety, such as 1,2-Dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate, function as effective and reusable homogeneous catalysts. researchgate.net These "green" catalysts can operate in the same phase as the reactants, often leading to high efficiency and selectivity in organic syntheses. researchgate.netbeilstein-journals.org

Heterogeneous Catalysis : To combine the advantages of high reactivity with ease of separation, the butanesulfonic acid group can be immobilized on a solid support, such as amorphous silica (B1680970) or β-cyclodextrin. researchgate.netunipr.it These solid acid catalysts are robust, easy to handle, and can be readily separated from the reaction mixture by simple filtration, making them highly suitable for both batch and continuous flow processes. unipr.itd-nb.info They have proven effective in a variety of organic transformations, including the synthesis of pyran derivatives and amidoalkyl-naphthols. researchgate.netrhhz.net

A key advantage of using α-hydroxysulfonic acids for biomass processing is their remarkable recyclability. umaine.edugoogle.com These acids exist in equilibrium with their constituent parts—an aldehyde or ketone and sulfur dioxide. umaine.edu By altering process conditions, such as increasing temperature or reducing pressure, the equilibrium can be shifted, causing the acid to decompose into its volatile, non-acidic components. google.comumaine.edu These components can be easily separated from the product stream and then recombined to regenerate the acid catalyst, a significant improvement over the difficult recovery of mineral acids. umaine.edugoogle.com

Similarly, heterogeneous catalysts derived from butanesulfonic acid demonstrate excellent reusability. tandfonline.comrhhz.net After a reaction, these solid catalysts can be recovered, washed, and reused for multiple cycles without a significant drop in their catalytic activity. researchgate.netrhhz.net This recyclability is a cornerstone of sustainable chemical processing, reducing waste and lowering operational costs.

Table 3: Reported Recyclability of Butanesulfonic Acid-Based Catalysts

| Catalyst | Reaction | Reusability | Source(s) |

| 4-(Succinimido)-1-butane sulfonic acid | Synthesis of pyrano[4,3-b]pyran derivatives | Recyclable without significant loss of activity. | rhhz.net |

| β-Cyclodextrin-butane sulfonic acid | Synthesis of 1-amidoalkyl-2-naphthols | Reused four times without obvious significant loss of activity. | researchgate.net |

| Silica-supported sulfonic acid | Model reaction | Reused two times after recovery by filtration. | unipr.it |

Contributions to Chromatographic Separations and Analytical Purification Techniques

This compound and its related salts are valuable tools in the separation and purification of chemical compounds, leveraging their unique chemical properties to facilitate high-resolution analysis and isolation.

The reaction between a bisulfite salt, such as sodium bisulfite, and a carbonyl compound (an aldehyde or ketone) is a well-established method for purification. nih.govdoubtnut.com This reaction forms a 1-hydroxy-alkanesulfonic acid salt, known as a bisulfite adduct. doubtnut.com The key to this purification technique is the transformation of a non-polar, organic-soluble carbonyl compound into a water-soluble ionic salt. nih.govncert.nic.in This allows for the easy separation of the target aldehyde or ketone from other non-reactive, water-insoluble organic impurities through simple extraction. nih.gov

The reaction is reversible; after the water-soluble adduct has been isolated, the original carbonyl compound can be regenerated by treating the adduct with a dilute mineral acid or an alkali solution. ncert.nic.in This strategy is particularly useful for the separation and purification of aldehydes and certain reactive ketones from complex mixtures. nih.govncert.nic.in

An illustrative example is the purification of 1-Hydroxy-4-(4-Carbomethoxyphenyl)butanesulfonic Acid Sodium Salt. In its synthesis, the precursor ketone is treated with sodium bisulfite in an alcohol and water solution, causing the sulfonic acid salt to crystallize as a white solid, which can then be easily separated by filtration. google.com The technique is broadly applicable to various carbonyl compounds, particularly sterically unhindered aldehydes and ketones. nih.gov

Table 1: Examples of Carbonyl Compound Classes Separable by Bisulfite Adduct Formation This table is generated based on the general principles of the bisulfite addition reaction.

| Compound Class | Reactivity with Bisulfite | Suitability for Purification | Reference |

| Aliphatic Aldehydes | High | Excellent | nih.govncert.nic.in |

| Aromatic Aldehydes | High | Excellent | nih.gov |

| Methyl Ketones | Moderate | Good | nih.gov |

| Cyclic Ketones | Moderate | Good | nih.gov |

| Sterically Hindered Ketones | Low | Poor | nih.gov |

In High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase chromatography, achieving adequate separation of polar and ionic analytes can be challenging. 1-Butanesulfonic acid sodium salt is utilized as an ion-pairing reagent in the mobile phase to address this. himedialabs.commpbio.com Ion-pairing reagents are surface-active ions with a hydrocarbon tail that partitions into the non-polar stationary phase and an ionic head that can interact with oppositely charged analyte ions. bgsu.edu

For the analysis of basic, positively charged compounds, an anionic alkylsulfonate like 1-butanesulfonate is added to the mobile phase. bgsu.edu This effectively gives the stationary phase an ion-exchange character, increasing the retention of the cationic analytes and improving their separation from neutral or acidic compounds. bgsu.edu This technique has been successfully applied to the separation of various compounds, including peptides, proteins, and catecholamines. mpbio.comjournalagent.com The choice of the alkylsulfonic acid, its concentration, and the pH of the mobile phase are critical parameters for optimizing the separation. journalagent.com

Table 2: Examples of HPLC and LC-MS/MS Methods Using or Analyzing Butanesulfonic Acid Derivatives

| Application | Column | Mobile Phase Composition | Analytes/Purpose | Reference |

| Analysis of 4-hydroxy-1-butanesulfonic acid | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. | Separation of 4-hydroxy-1-butanesulfonic acid. | sielc.com |

| Quantification of Genotoxic Impurity | Zorbax SB-C8 | 0.05% (v/v) Formic acid in water and Acetonitrile (90:10 v/v). | Quantification of 4-Chloro-1-Hydroxy Butane (B89635) Sulfonic Acid Sodium Salt impurity in Sumatriptan Succinate. | researchgate.net |

| Separation of Catecholamines | µBondapak C18 | 0.1 M phosphate, 0.3 mM EDTA, 3% (v/v) acetonitrile, with pentanesulfonic acid (PSA) or hexanesulfonic acid (HSA) as ion-pairing agent, pH 3.5. | To investigate the effects of mobile phase composition on the separation of DOPA, noradrenaline, adrenaline, and dopamine. | journalagent.com |

Development of Novel Reagents and Derivatization Agents

The chemical structure of this compound and its analogues makes them useful as intermediates or starting materials in the synthesis of novel reagents for analytical and organic chemistry. ontosight.ai For instance, 4-Chloro-1-hydroxy-1-butanesulfonic acid is employed as a sulfonating agent and an intermediate in various organic syntheses. smolecule.com

A notable example is the development of novel Brønsted acid catalysts. 4-(Succinimido)-1-butane sulfonic acid, an efficient and reusable solid acid catalyst, is synthesized from 1,4-butanesultone, a cyclic ester of 4-hydroxy-1-butanesulfonic acid. orgsyn.orgrhhz.net This catalyst has proven effective in promoting multicomponent reactions, such as the synthesis of pyrano[4,3-b]pyran derivatives, offering advantages like high yields, clean reactions, and simple methodology. rhhz.net The development of such reagents highlights the utility of the butanesulfonic acid framework in creating specialized tools for chemical synthesis. rhhz.net

Chemical derivatization is a common strategy in analytical chemistry to enhance analyte detection, improve separation, or facilitate structural elucidation. jfda-online.com While direct applications of this compound as a derivatizing agent are not widely documented, its functional groups—a hydroxyl group and a strongly acidic sulfonic acid group—present potential for such applications in future research. ontosight.ai

Use in Specialized Buffer Systems for Research Applications

The maintenance of a stable pH is critical for a vast range of biochemical and biological experiments. researchgate.netuminho.pt While many buffers exist, those with sulfonic acid groups, often referred to as "Good's buffers" (e.g., HEPES, MES, MOPS), are widely used in biological research. uminho.ptinterchim.fr These buffers are prized for a set of characteristics that make them compatible with biological systems: high water solubility, low permeability across biological membranes, and minimal interaction with metal ions. interchim.fr

This compound and its derivatives share some of these favorable properties, leading to their use in specialized buffer systems. ontosight.aismolecule.comlookchem.com Specifically, 4-Hydroxy-1-butanesulfonic acid is used as a buffering agent in analytical techniques like capillary electrophoresis. lookchem.comchemicalbook.com It has been successfully employed for the enantiomeric separation of various underivatized anionic and cationic compounds of pharmaceutical interest, where precise control of pH is essential for achieving resolution. lookchem.comchemicalbook.com The presence of the sulfonic acid group provides strong buffering capacity, while the hydroxyl group can influence solubility and interactions within the system, making it a valuable component for specific analytical challenges. ontosight.ai

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.benchchem.comemerypharma.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-Hydroxy-1-butanesulfonic acid. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy for Proton Environment Analysis.hmdb.ca

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals offer valuable information about the connectivity of the atoms. emerypharma.com

An experimental ¹H NMR spectrum of this compound in water (H₂O) at 600 MHz reveals distinct signals corresponding to the different protons in the molecule. hmdb.ca The interpretation of these signals allows for the assignment of each proton to its specific position within the butyl chain and relative to the hydroxyl and sulfonic acid groups.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.16 (dd) | Doublet of doublets | H-1 |

| 2.42 (dd) | Doublet of doublets | H-2 |

| 1.20 (d) | Doublet | H-3 |

| 2.32 (dd) | Doublet of doublets | H-4 |

Source: Human Metabolome Database, 2023. hmdb.ca

¹³C NMR Spectroscopy for Carbon Skeleton Determination.hmdb.ca

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the proton-proton networks along the butyl chain. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. hmdb.ca This is crucial for definitively assigning the proton signals to their corresponding carbons in the skeleton of this compound.

The combined application of these 1D and 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis.benchchem.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present in this compound. horiba.comspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key functional groups in this compound, such as the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, exhibit characteristic absorption bands. For instance, the O-H stretch of the hydroxyl group typically appears as a broad band, while the S=O and S-O stretching vibrations of the sulfonic acid group have distinct and strong absorptions. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about molecular vibrations. spectroscopyonline.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide further confirmation of the carbon-carbon backbone and the sulfonic acid group. semanticscholar.orgresearchgate.net The intensity of Raman peaks can also be used for quantitative analysis under certain conditions. horiba.com

Table 2: Expected IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200-3600 (broad) | IR |

| C-H | Stretching | 2850-3000 | IR, Raman |

| S=O | Asymmetric & Symmetric Stretching | 1350-1470 & 1150-1210 | IR, Raman |

| S-O | Stretching | 1030-1080 | IR, Raman |

| C-O | Stretching | 1000-1260 | IR |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS).researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. researchgate.net

Elucidation of Molecular Weight and Fragmentation Patterns

In the mass spectrometer, molecules of this compound are ionized, often by losing an electron, to form a molecular ion (M+). savemyexams.com The m/z of this molecular ion provides the molecular weight of the compound. For this compound (C₄H₁₀O₄S), the expected molecular weight is approximately 154.19 g/mol . nih.govnih.gov

The molecular ions are often unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments, known as the fragmentation pattern, is characteristic of the molecule's structure and can be used to deduce its connectivity. For example, the loss of a hydroxyl group or cleavage of the carbon-carbon bonds would result in specific fragment ions with predictable m/z values. youtube.com Analysis of these fragmentation patterns provides valuable structural information that complements the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been prominently reported. The acquisition of such data would require the successful growth of a high-quality single crystal of the compound, which can be a challenging step. If a crystal structure were determined, it would provide invaluable insights into the intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonate groups, which govern the packing of the molecules in the crystal lattice.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing its presence in mixtures. The choice of method depends on the specific requirements of the analysis, such as the nature of the sample matrix and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to its polar nature, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. For a hydrophilic compound like this compound, retention on a standard C18 column can be weak. Therefore, several strategies can be employed. One approach is to use a highly aqueous mobile phase. Another is ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the charged sulfonate group, enhancing its retention on the reversed-phase column. researchgate.net Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent retention and selectivity for sulfonic acids. helixchrom.comsielc.com

Detection in HPLC can be achieved through various means. If the analyte lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. sielc.com For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred option.

Table 2: Example HPLC Conditions for Sulfonic Acid Analysis

| Parameter | Condition 1: Reversed-Phase | Condition 2: Mixed-Mode |

| Column | C18, 5 µm, 4.6 x 250 mm | Mixed-Mode Anion Exchange, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Water/Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile/Water with Ammonium (B1175870) Formate Buffer |

| Elution | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV (low wavelength) or ELSD/CAD/MS | ELSD/CAD/MS |

Note: These conditions are examples based on the analysis of aliphatic and aromatic sulfonic acids. oup.comsielc.com Specific method development is necessary for this compound.

Gas Chromatography (GC) is a powerful separation technique, but it is generally suitable only for volatile and thermally stable compounds. This compound, being a polar and non-volatile salt-like compound, cannot be directly analyzed by GC.

To make it amenable to GC analysis, a derivatization step is necessary. research-solution.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For a compound with hydroxyl and sulfonic acid groups, common derivatization strategies include:

Silylation: This process replaces the active hydrogens on the hydroxyl and sulfonic acid groups with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. research-solution.comnih.gov

Alkylation/Esterification: This involves converting the sulfonic acid group into a more volatile ester, for example, a methyl or ethyl ester. researchgate.netnih.gov

Once derivatized, the resulting volatile compound can be separated by GC, often on a nonpolar or medium-polarity capillary column, and detected by a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (GC-MS). researchgate.net However, the derivatization process adds complexity and potential sources of error to the analysis. For this reason, HPLC methods are generally preferred for compounds like this compound.

Ion Chromatography (IC) is a specialized form of HPLC that is designed for the separation and detection of ionic species. It is an excellent technique for the direct analysis of anions like sulfonate. researchgate.netmetrohm.com

In a typical IC system for anion analysis, a low-capacity anion-exchange column is used as the stationary phase. The mobile phase is an aqueous buffer solution, often containing carbonate or hydroxide (B78521). The separation is based on the competitive interaction of the analyte ions and the eluent ions with the ion-exchange sites on the column.

A key component of many modern IC systems is a suppressor device. The suppressor is placed between the column and the detector and serves to reduce the conductivity of the eluent while enhancing the conductivity of the analyte ions. This significantly improves the signal-to-noise ratio for conductivity detection, which is the most common detection method in IC. nih.gov

Ion chromatography can be used to determine the concentration of this compound in aqueous samples and to separate it from other short-chain alkyl sulfonates and inorganic anions. researchgate.netpsu.edu

Table 3: Typical Ion Chromatography Parameters for Sulfonate Analysis

| Parameter | Typical Condition |

| Column | Anion-exchange (e.g., polymeric resin with quaternary ammonium functional groups) |

| Eluent | Aqueous solution of sodium hydroxide or sodium carbonate/bicarbonate |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | Suppressed Conductivity |

Note: These are general conditions for anion analysis using IC. metrohm.comnih.gov Optimization is necessary for specific applications.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, providing a balance between accuracy and computational cost. DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the energy associated with that structure.

For 1-hydroxy-1-butanesulfonic acid, the molecular structure consists of a four-carbon chain with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group attached to the same carbon atom (C1). This creates a chiral center and a highly polar molecule. DFT calculations, such as those using the B3LYP hybrid functional with a 6-31G(d,p) basis set, can be employed to optimize the geometry and find the lowest energy conformer. mdpi.comsemanticscholar.org Such calculations would yield precise data on bond lengths, bond angles, and dihedral angles.

DFT can also elucidate the energetics of chemical processes. For instance, in a study of 4-chloro-1-hydroxy-1-butanesulfonic acid, DFT calculations were used to investigate the formation of a zwitterionic intermediate. smolecule.com The results predicted that the presence of an electron-withdrawing group like chlorine can lower the energy barrier for zwitterion formation by 12–15 kJ/mol, thereby stabilizing the partial positive charge on the sulfur atom. smolecule.com

Table 1: Representative Predicted Molecular Geometry Parameters for this compound from DFT Calculations (Note: This table is illustrative of typical DFT output, as specific experimental or fully calculated data for the parent compound is not widely published.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | S | O1 | ~1.45 Å | |

| S | O2 | ~1.45 Å | ||

| S | O (H) | ~1.60 Å | ||

| S | C1 | ~1.85 Å | ||

| C1 | O (H) | ~1.43 Å | ||

| Bond Angle | O1 | S | O2 | ~120° |

| O1 | S | C1 | ~108° | |

| S | C1 | O | ~109° | |

| Dihedral Angle | H | O | C1 | S |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP-n) or Coupled Cluster (CC), offer higher accuracy than DFT for electronic structure determination, albeit at a greater computational expense. uol.de

For this compound, high-accuracy ab initio calculations could be used to:

Refine Energetic Data: Provide a more precise calculation of the molecule's total energy, ionization potential, and electron affinity.

Characterize Excited States: Investigate the electronic states involved in potential photochemical reactions or spectroscopic transitions. uol.de

Validate DFT Results: Serve as a benchmark to assess the accuracy of less computationally demanding methods like DFT.

While specific ab initio studies on this compound are not prominent in the literature, the methodology is well-established for providing a definitive theoretical understanding of a molecule's electronic properties. rsc.org

Molecular Dynamics Simulations to Model Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By integrating Newton's equations of motion, MD simulations generate trajectories that reveal how a molecule behaves in a specific environment, such as in an aqueous solution. diva-portal.org

For a polar molecule like this compound, MD simulations are invaluable for understanding its behavior in water:

Solvation Shell: MD can model the arrangement and dynamics of water molecules around the hydrophilic sulfonic acid and hydroxyl groups, revealing the structure of the hydration shell. mdpi.com

Intermolecular Interactions: Simulations can quantify the hydrogen bonding network between the solute and water molecules, as well as interactions between multiple solute molecules at higher concentrations. researchgate.net

Conformational Dynamics: MD can explore the different conformations the molecule adopts in solution and the timescales of transitions between them.

MD simulations of similar sulfonic acid buffers, like MES and MOBS, have been used to understand their interactions with water and organic solvents at a molecular level, providing a clear precedent for the types of insights that could be gained for this compound. researchgate.net

Mechanistic Insights and Reaction Pathway Prediction through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energy barriers, providing a detailed picture of how a reaction proceeds.

For this compound, this approach can be used to study various reactions:

Formation Mechanism: Modeling the reaction of butanal with sulfurous acid could reveal the transition state geometry and the energy profile for its formation.

Decomposition Pathways: Investigating the stability of the molecule and predicting potential degradation pathways and products under different conditions (e.g., thermal, acidic, basic).

Zwitterion Formation: As seen with its chloro-derivative, DFT calculations can quantify the energy barrier for intramolecular proton transfer from the sulfonic acid group to the hydroxyl oxygen, a key mechanistic step. smolecule.com

Hydrolysis: Similar to studies on ester hydrolysis, cluster models incorporating explicit water molecules could be used to trace the reaction path for the hydrolysis of this compound, accounting for proton transfers within the solvent. researchgate.net

Thermodynamic and Kinetic Modeling of Formation and Transformation Processes

Thermodynamic and kinetic modeling combines data from quantum chemical calculations with statistical mechanics to predict the feasibility and rate of chemical reactions. mdpi.com

Thermodynamic Modeling: This involves calculating key state functions like the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°). A negative Gibbs free energy change (ΔG) for a reaction indicates a spontaneous process. nrel.gov These models can predict the equilibrium position of the formation reaction of this compound and its stability relative to isomers or decomposition products.

Kinetic Modeling: This focuses on calculating reaction rate constants (k) using theories like Transition State Theory (TST). The Arrhenius parameters (activation energy and pre-exponential factor) derived from these calculations allow for the prediction of reaction rates at different temperatures. d-nb.info Such models are crucial for optimizing synthesis conditions or predicting the compound's persistence in a given environment.

In Silico Screening and Molecular Docking Studies of Derivatives

In silico (computer-based) screening and molecular docking are powerful techniques in drug discovery and materials science. jddtonline.info These methods are used to predict the binding affinity and interaction mode of a small molecule (a ligand) with a biological target, typically a protein. mdpi.com

While this compound itself is a simple structure, its derivatives could be designed and evaluated virtually for potential biological activity. The process would involve:

Library Design: Creating a virtual library of derivatives by adding various functional groups to the parent molecule's scaffold.

Target Selection: Identifying a protein target, such as an enzyme implicated in a disease.

Molecular Docking: Computationally placing each derivative into the active site of the target protein and using a scoring function to estimate the binding energy. asianjpr.com Compounds with lower (more negative) binding energies are predicted to be better binders.

Interaction Analysis: Examining the predicted binding pose to identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the protein's active site.

Studies on novel heterocyclic derivatives have successfully used this approach to identify promising candidates for antimicrobial or anticancer agents by docking them into the binding pockets of specific enzymes. asianjpr.comnih.gov A similar strategy could be applied to derivatives of this compound to explore their potential as enzyme inhibitors.

Table 2: Illustrative Output from a Molecular Docking Study of a Hypothetical Derivative (Note: This table is a representative example of data generated in a typical molecular docking experiment.)

| Derivative ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| HBSA-D1 | Factor Xa | -8.5 | Tyr99, Trp215, Gly216 |

| HBSA-D2 | Factor Xa | -7.2 | Ser195, Gln192 |

| HBSA-D3 | EGFR Kinase | -9.1 | Met793, Leu718, Asp855 |

| HBSA-D4 | EGFR Kinase | -6.8 | Cys797, Thr790 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hydroxy-1-butanesulfonic acid, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves sulfonation of 1-butanol using sulfonating agents (e.g., sulfuric acid or sulfur trioxide). Reaction parameters such as temperature (40–80°C), stoichiometry, and solvent polarity must be optimized. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to remove unreacted precursors and byproducts. Characterization requires NMR (¹H/¹³C) to confirm hydroxyl and sulfonic acid group positions, and HPLC for purity assessment .

- Data Contradiction : Some studies report lower yields at higher temperatures due to side reactions (e.g., dehydration), while others emphasize improved kinetics. A comparative table is recommended:

| Temperature (°C) | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| 40 | 65 | 92 | Trace sulfones |

| 60 | 78 | 89 | Moderate sulfates |

| 80 | 72 | 85 | Significant dehydration products |

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Conduct stability studies by preparing buffered solutions (pH 2–12) and monitoring degradation via UV-Vis spectroscopy (λ = 210–230 nm for sulfonic acid absorption) over 72 hours. LC-MS can identify degradation products like sulfates or cyclic ethers. Evidence suggests instability at extreme pH due to hydrolysis of the sulfonic acid group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319). Work under fume hoods to prevent inhalation (H335). Spills should be neutralized with sodium bicarbonate and rinsed with water. Toxicity data indicate oral LD₅₀ > 2,000 mg/kg (Category 4), but chronic exposure risks require further study .

Advanced Research Questions

Q. How can ion-pair chromatography be optimized for separating this compound from complex biological matrices?

- Methodology : Use a C18 column with mobile phases containing 10 mM 1-hexanesulfonic acid (pH 3.3 adjusted with acetic acid) to enhance retention of sulfonic acids. Gradient elution (5–30% acetonitrile) improves resolution. Validate with spike-recovery experiments in plasma/urine; limit of detection (LOD) ≤ 0.1 µg/mL is achievable .

Q. What mechanistic insights explain the compound’s interaction with enzymatic systems, such as lactoperoxidase?

- Approach : Perform kinetic assays using stopped-flow spectroscopy to monitor sulfonic acid oxidation. Compare turnover rates with structurally similar substrates (e.g., 4-hydroxybenzoic acid). Computational docking (AutoDock Vina) can predict binding affinities to active sites. Preliminary data suggest competitive inhibition at micromolar concentrations .

Q. How do computational models predict the solvation and reactivity of this compound in polar solvents?

- Methods : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) simulate solvation free energy and proton dissociation (pKa). Compare with experimental potentiometric titrations. Discrepancies arise in highly polar solvents (e.g., DMSO) due to underestimated hydrogen-bonding effects in silico .

Q. What are the contradictions in reported solubility data, and how can they be resolved experimentally?

- Analysis : Literature values for water solubility range from 150–220 g/L at 25°C. Re-evaluate using a gravimetric method: saturate solutions, filter, and dry residues to constant weight. Confounding factors include hydration state and impurities. A standardized protocol is proposed:

| Source | Solubility (g/L) | Method Used | Purity (%) |

|---|---|---|---|

| Study A (2020) | 165 | Gravimetric | 98 |

| Study B (2022) | 210 | UV-Vis | 92 |

| Proposed Protocol | 185 ± 10 | Gravimetric (ISO) | ≥99 |

Data Interpretation and Contradiction Management

- Case Study : Conflicting reports on thermal stability (TGA data vs. DSC melting points). Resolve by cross-validating with FTIR to detect decomposition intermediates (e.g., SO₂ release at >200°C) .

- Recommendation : Maintain raw data in appendices and highlight methodological variances (e.g., heating rates, atmosphere) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.